3-Amino-6-bromo-2-fluorobenzonitrile
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Overview
Description
3-Amino-6-bromo-2-fluorobenzonitrile is an organic compound with the molecular formula C₇H₄BrFN₂ It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-2-fluorobenzonitrile typically involves the bromination of 2-fluoro-5-aminobenzonitrile using N-bromo-succinimide (NBS) as the brominating agent. The reaction is carried out in ethanol at a controlled temperature of around 50°C, ensuring that the temperature does not exceed 52°C during the addition of NBS . The product is then isolated by precipitation in cold water, followed by filtration and drying to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromo-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are utilized in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromo or fluoro groups.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Amino-6-bromo-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-2-fluorobenzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the nature of the substituents introduced during these reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzonitrile: Similar structure but lacks the bromo substituent.
6-Amino-3-bromo-2-fluorobenzonitrile: Positional isomer with the same substituents but different arrangement on the benzene ring.
2-Amino-3-fluorobenzonitrile: Similar structure but with different positions of the amino and fluoro groups.
Uniqueness
3-Amino-6-bromo-2-fluorobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for targeted synthesis and specialized applications in various fields.
Properties
IUPAC Name |
3-amino-6-bromo-2-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGBAGGPPPUULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1507928-98-4 |
Source
|
Record name | 3-amino-6-bromo-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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